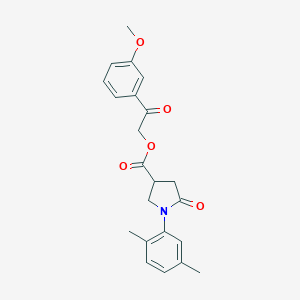
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MMDOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific studies, including its use as a NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a protein complex that plays a crucial role in the immune system. 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the activation of the NLRP3 inflammasome, which could have implications in the treatment of inflammatory diseases. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the activation of the NLRP3 inflammasome by blocking the ATPase activity of the NLRP3 protein.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the production of pro-inflammatory cytokines, including IL-1β and IL-18. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a NLRP3 inflammasome inhibitor. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in the treatment of cancer, making it a promising compound for cancer research. However, one limitation of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One potential direction is to investigate the potential of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential as a cancer treatment. Furthermore, studies are needed to optimize the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate to increase the yield of the compound. Overall, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown promising results in scientific studies, and further research could lead to the development of new treatments for various diseases.
合成法
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and carbonyldiimidazole. Another method involves the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and ethyl chloroformate. The yield of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate using these methods ranges from 30-70%.
特性
製品名 |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C22H23NO5 |
分子量 |
381.4 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-8-15(2)19(9-14)23-12-17(11-21(23)25)22(26)28-13-20(24)16-5-4-6-18(10-16)27-3/h4-10,17H,11-13H2,1-3H3 |
InChIキー |
HVZQLKGHNBWMJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
正規SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
